molecular formula C11H8F11N3O2 B11059393 2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B11059393
M. Wt: 423.18 g/mol
InChI Key: YMYYQQXQJLALOO-UHFFFAOYSA-N
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Description

2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is a synthetic compound that belongs to the class of oxadiazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE typically involves the following steps:

    Formation of the Oxadiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.

    Introduction of Fluorinated Groups: The incorporation of pentafluoroethyl and trifluoromethyl groups can be carried out using fluorinating reagents like sulfur tetrafluoride (SF4) or other specialized fluorinating agents.

    Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in materials science, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE exerts its effects depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-THIADIAZINE: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazine ring.

    2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-TRIAZINE: Similar structure but with a nitrogen atom replacing the oxygen in the oxadiazine ring.

Uniqueness

The uniqueness of 2-MORPHOLINO-6-(1,1,2,2,2-PENTAFLUOROETHYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE lies in its specific combination of functional groups and structural features. The presence of multiple fluorine atoms enhances its chemical stability and reactivity, while the morpholine ring provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C11H8F11N3O2

Molecular Weight

423.18 g/mol

IUPAC Name

2-morpholin-4-yl-6-(1,1,2,2,2-pentafluoroethyl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C11H8F11N3O2/c12-7(13,9(14,15)16)5-23-8(10(17,18)19,11(20,21)22)24-6(27-5)25-1-3-26-4-2-25/h1-4H2

InChI Key

YMYYQQXQJLALOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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